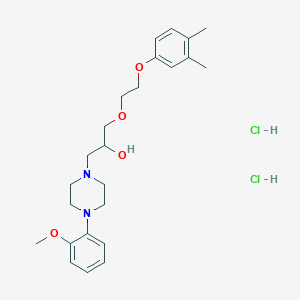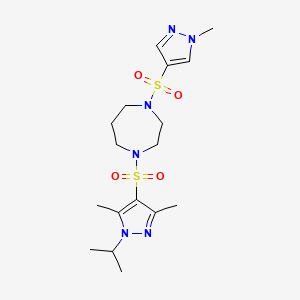
1-(2-(3,4-Dimethylphenoxy)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(3,4-Dimethylphenoxy)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C24H36Cl2N2O4 and its molecular weight is 487.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Antimicrobial Activities
Novel triazole derivatives, including compounds with structural similarities to the chemical , have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibited good or moderate activities against test microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Anti-Inflammatory and Analgesic Agents
Compounds derived from visnaginone and khellinone have been synthesized, showing significant analgesic and anti-inflammatory activities. These findings suggest potential therapeutic applications for such compounds in treating conditions requiring anti-inflammatory and analgesic interventions (Abu‐Hashem et al., 2020).
Asymmetric Synthesis of Enciprazine
A straightforward and efficient asymmetric synthesis of an anxiolytic drug showcases the potential of complex organic syntheses in pharmaceutical applications. The key intermediate obtained suggests a route for synthesizing similar compounds for research into central nervous system disorders (Narsaiah & Nagaiah, 2010).
Pharmacological Evaluation
Novel α1- and β-Adrenoceptor Antagonist
A study on a novel α1- and β-adrenoceptor antagonist revealed its hypotensive activity as well as in vitro and in vivo cardiovascular effects, comparing favorably with known drugs. This underscores the importance of designing new molecules with potential cardiovascular therapeutic benefits (Kubacka et al., 2014).
In Vitro Tocolytic Activity
The synthesis and characterization of a compound with potential tocolytic activity demonstrate the process of identifying new therapeutic agents for managing uterine contractions, which can be pivotal in obstetrics and gynecology research (Lucky & Omonkhelin, 2009).
Design and Synthesis for CNS Activity
The design and synthesis of novel piperazine derivatives with evaluations on the cardiovascular and central nervous systems highlight the ongoing efforts in creating molecules with potential therapeutic applications in neurology and cardiology (Waszkielewicz et al., 2016).
Properties
IUPAC Name |
1-[2-(3,4-dimethylphenoxy)ethoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O4.2ClH/c1-19-8-9-22(16-20(19)2)30-15-14-29-18-21(27)17-25-10-12-26(13-11-25)23-6-4-5-7-24(23)28-3;;/h4-9,16,21,27H,10-15,17-18H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWLLMYCDQIQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOCC(CN2CCN(CC2)C3=CC=CC=C3OC)O)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5-Difluorobicyclo[2.2.1]heptan-2-one](/img/structure/B2509641.png)


![N-Methyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride](/img/structure/B2509645.png)
![Ethyl 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2509646.png)



![1-Cyclohexyl-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2509654.png)




